molecular formula C11H14N2O3 B2540487 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 2167130-10-9

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2540487
CAS No.: 2167130-10-9
M. Wt: 222.244
InChI Key: SLBRWXHYZLNZLX-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide is a versatile chemical compound with a unique structure that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxycyclohexene ring attached to an oxazole carboxamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Hydroxycyclohexene Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclohexene ring. Common reagents used in this step include cyclohexanone and hydroxylamine.

    Attachment of the Oxazole Ring: The hydroxycyclohexene intermediate is then reacted with an oxazole derivative under specific conditions to form the desired compound. This step often requires the use of catalysts and controlled reaction temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by employing continuous flow reactors, automated control systems, and efficient purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a saturated cyclohexane derivative.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of saturated cyclohexane derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including viral infections and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide, N-(4-hydroxycyclohex-2-en-1-yl)benzene-1-sulfonamide.

    Uniqueness: Unlike its analogs, this compound exhibits a unique combination of chemical stability, biological activity, and versatility in synthetic applications, making it a valuable compound in scientific research.

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxycyclohexene ring, an oxazole moiety, and a carboxamide group. Its molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of 236.27 g/mol. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12H16N2O3C_{12}H_{16}N_{2}O_{3}
Molecular Weight236.27 g/mol
Structure FeaturesHydroxycyclohexene, Oxazole
CAS Number2097869-52-6

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. Research indicates that the compound may inhibit viral replication pathways, particularly against the Influenza A Virus H1N1. Its structural features allow for π - π stacking interactions with nucleic acids, potentially influencing gene expression and cellular processes .

Antiviral Properties

Studies have demonstrated that this compound exhibits antiviral activity against H1N1 influenza virus. The mechanism involves interference with viral entry and replication within host cells.

Antiproliferative Effects

Research on oxazole derivatives has shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound were tested for cytotoxicity using the MTT assay against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. Some derivatives showed significant inhibitory effects on cell proliferation .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated against various bacterial strains. In comparative studies, oxazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxazole derivatives:

  • Antiviral Activity : A study highlighted the compound's effectiveness against H1N1 by disrupting viral replication pathways.
  • Cytotoxicity Testing : A library of oxazole derivatives was evaluated for antiproliferative activity using the MTT assay. Several candidates showed significant cytotoxicity towards cancer cell lines, with some inhibiting topoisomerase I activity .
  • Antimicrobial Studies : Various oxazole derivatives were tested for their ability to inhibit bacterial growth. Results indicated that certain compounds had potent activity against strains like Staphylococcus aureus and Escherichia coli (Table 1) .
CompoundInhibition Zone (mm)Bacterial Strain
1520S. aureus
1618E. coli
Ampicillin30Reference

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10(9-4-7-13-16-9)12-8-11(15)5-2-1-3-6-11/h2,4-5,7,15H,1,3,6,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBRWXHYZLNZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=NO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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